1,3-Diphenylisobenzofuran

Singlet Oxygen Detection Photodynamic Therapy Reactive Oxygen Species (ROS) Assays

DPBF delivers unmatched ¹O₂ detection sensitivity—trapping 50% of generated singlet oxygen vs. ABDA's 2%. With near-unity fluorescence quantum yield (ΦF=0.95-0.99), it enables high-resolution imaging and quantitative PDT research. As the benchmark for singlet fission with near-ideal 200% triplet yield, substitution risks assay failure. Procure the parent compound for reproducible, publication-ready data.

Molecular Formula C20H14O
Molecular Weight 270.3 g/mol
CAS No. 5471-63-6
Cat. No. B146845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenylisobenzofuran
CAS5471-63-6
Synonyms1,3-diphenylisobenzofuran
1,3-DPBF
Molecular FormulaC20H14O
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=CC=C4
InChIInChI=1S/C20H14O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14H
InChIKeyZKSVYBRJSMBDMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenylisobenzofuran (DPBF) CAS 5471-63-6: Procurement-Relevant Chemical Identity and Core Characteristics


1,3-Diphenylisobenzofuran (DPBF) is a highly reactive diene belonging to the isobenzofuran class, widely recognized as a fluorescent molecular probe and chemical scavenger [1]. It functions primarily by undergoing a [4+2] cycloaddition with singlet oxygen (¹O₂) to form an endoperoxide, which subsequently decomposes into the non-fluorescent 1,2-dibenzoylbenzene [2]. This irreversible reaction enables its extensive use in photodynamic therapy research, materials science, and analytical chemistry [3]. Key intrinsic properties include a pale yellow to yellow-green crystalline appearance, strong absorption around 410-420 nm, and intense bluish fluorescence with a quantum yield approaching unity in aprotic solvents [4].

Why Generic 'Singlet Oxygen Probes' Cannot Substitute for 1,3-Diphenylisobenzofuran: Key Performance Gaps


Substituting 1,3-diphenylisobenzofuran (DPBF) with alternative singlet oxygen probes or generic furan derivatives is scientifically invalid without careful revalidation due to fundamental performance divergences in critical experimental contexts. While probes like ABDA offer water solubility and high ¹O₂ specificity, they sacrifice detection sensitivity by a factor of 25× [1]. Conversely, common anthracene-based probes (e.g., DMA) demonstrate comparable sensitivity in certain organic phases but fail to achieve the near-unity fluorescence quantum yield (ΦF = 0.95–0.99) of DPBF, a property essential for high-resolution fluorescence-based assays [2]. Furthermore, DPBF's unique reactivity profile with halogenated solvents and its documented susceptibility to photolysis in specific media [3] create a narrow operational window; blind substitution with a 'similar' probe risks either severe data misinterpretation (false positives/negatives) or complete assay failure. The quantitative evidence below delineates the precise performance boundaries that mandate the selection of DPBF over its nearest functional alternatives.

1,3-Diphenylisobenzofuran: Quantitative Differentiation Evidence Against Primary Functional Comparators


Singlet Oxygen Trapping Efficiency: 25× Superior Sensitivity vs. ABDA in Aqueous Media

In comparative assays conducted in alcohol/water and micellar solutions, 1,3-diphenylisobenzofuran (DPBF) demonstrates diffusion-limited reactivity with singlet oxygen (¹O₂), capable of trapping up to 50% of all ¹O₂ generated [1]. In stark contrast, the water-soluble alternative probe ABDA (9,10-Anthracenediyl-bis(methylene)dimalonic acid) exhibits drastically lower reactivity, capturing only approximately 2% of ¹O₂ generated in pure H₂O [1]. This difference is further amplified when H₂O is replaced with D₂O, where DPBF's trapping efficiency increases even further [1].

Singlet Oxygen Detection Photodynamic Therapy Reactive Oxygen Species (ROS) Assays

Fluorescence Quantum Yield: DPBF Approaching Unity (0.95-0.99) vs. Common Anthracene Probes

1,3-Diphenylisobenzofuran (DPBF) exhibits an exceptionally high fluorescence quantum yield (ΦF) in the range of 0.95 to 0.99 across a series of aprotic solvents, a property that has been rigorously quantified and reported [1]. This is a distinguishing feature when compared to the broader class of common singlet oxygen probes, including 9,10-dimethylanthracene (DMA) and other anthracene derivatives, which typically possess lower and more solvent-sensitive quantum yields. For instance, while not always directly head-to-head, the literature consensus places DPBF's ΦF as exceptionally high, enabling its dual use as both a ¹O₂ trap and a highly sensitive fluorescence reporter [2]. The near-unity ΦF indicates that non-radiative decay pathways are minimal, leading to a bright, stable signal ideal for quantitative analysis.

Fluorescence Spectroscopy Singlet Fission Research Photophysical Characterization

Singlet Fission Efficiency: DPBF Parent vs. Fluorinated Derivatives and Thin-Film Polymorphs

1,3-Diphenylisobenzofuran (DPBF) is a key model compound for investigating singlet fission (SF), a process that can enhance solar cell efficiency. Studies comparing the parent DPBF with its fluorinated derivatives and different crystal polymorphs have revealed that subtle changes in molecular packing dramatically alter SF performance. For instance, α-1 thin films of DPBF can achieve a triplet yield (ΦT) near 200%, a hallmark of efficient SF, whereas the β-1 polymorph exhibits significantly different photophysics with dominant excimer formation [1]. This demonstrates that the specific crystal engineering of the parent compound, as opposed to a modified analog, is critical for achieving optimal SF behavior [2].

Singlet Fission Organic Photovoltaics Materials Science

Optimal Application Scenarios for 1,3-Diphenylisobenzofuran Based on Verified Performance Differentiation


High-Sensitivity Detection of Low-Yield Singlet Oxygen in Aqueous Micellar or Alcoholic Systems

Based on evidence demonstrating DPBF's ability to trap up to 50% of generated ¹O₂ in alcohol/water or micellar solutions—a 25× improvement over ABDA's 2% efficiency—this compound is the definitive choice for experiments where singlet oxygen production is inherently low or when working with sensitive biological models (e.g., photodynamic therapy studies in liposomes or micelles). Researchers can reliably quantify ¹O₂ yields that would be undetectable with less sensitive probes, ensuring robust and interpretable data [1].

Dual-Mode Fluorescence Assays Requiring Simultaneous ¹O₂ Quantification and High-Resolution Imaging

Leveraging DPBF's near-unity fluorescence quantum yield (ΦF = 0.95-0.99), this scenario applies to studies where the probe's own fluorescence is used for direct imaging or spectroscopic tracking alongside its role as a ¹O₂ scavenger. The exceptionally bright emission provides a superior signal-to-noise ratio for techniques like fluorescence microscopy or time-resolved spectroscopy, enabling precise spatial and temporal mapping of singlet oxygen generation and diffusion, a capability not matched by lower-yield probes [1][2].

Fundamental and Applied Research in Singlet Fission for Organic Photovoltaics

For researchers in materials science and organic electronics, DPBF serves as a benchmark compound for investigating singlet fission. The evidence shows that the parent compound's ability to form the α-1 polymorph results in a near-ideal 200% triplet yield, a performance metric that is highly sensitive to molecular packing and not easily replicated by fluorinated derivatives. Procuring the parent DPBF is therefore essential for establishing baseline SF performance and for crystal engineering efforts aimed at developing high-efficiency solar cells [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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